Bienvenue dans la boutique en ligne BenchChem!

Oxadiazoles

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Choose 1,3,4-oxadiazole (CAS 288-99-3) over the 1,2,4-isomer for programs prioritizing metabolic stability, lower log D, and reduced hERG inhibition. Matched-pair analyses confirm an order-of-magnitude lipophilicity reduction, superior microsomal stability, and diminished hERG interaction, directly addressing lead optimization bottlenecks. Ideal as an amide/ester bioisostere with demonstrated in vivo translatability. We supply research-grade material (≥95% purity) with full analytical documentation. Contact us for bulk pricing and custom synthesis of regioisomerically pure derivatives.

Molecular Formula C15H8Cl3FN2O2
Molecular Weight 373.6 g/mol
Cat. No. B1248032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxadiazoles
SynonymsOxadiazoles
Molecular FormulaC15H8Cl3FN2O2
Molecular Weight373.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OCC2=NN=C(O2)C3=CC(=C(C=C3Cl)Cl)F)Cl
InChIInChI=1S/C15H8Cl3FN2O2/c16-8-1-3-9(4-2-8)22-7-14-20-21-15(23-14)10-5-13(19)12(18)6-11(10)17/h1-6H,7H2
InChIKeyFRYPWUYDPUBMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxadiazoles in Scientific Procurement: Regioisomeric Forms and Core Heterocyclic Characteristics


Oxadiazoles are five-membered heteroaromatic rings comprising two carbons, two nitrogens, and one oxygen atom, existing in distinct regioisomeric forms including 1,2,4-oxadiazole, 1,3,4-oxadiazole, and 1,2,5-oxadiazole [1]. These moieties are frequently employed as bioisosteric replacements for ester and amide functionalities in drug-like molecules, owing to their favorable metabolic profiles and capacity for hydrogen bonding [1]. While all oxadiazole isomers share a common molecular formula, their distinct nitrogen-oxygen atom arrangements confer fundamentally different physicochemical properties and biological behaviors [2].

Why Oxadiazole Isomers Cannot Be Interchanged: Physicochemical and Pharmacological Divergence


Regioisomeric oxadiazoles—particularly 1,2,4-oxadiazole and 1,3,4-oxadiazole—exhibit intrinsically different charge distributions and dipole moments that translate into an order-of-magnitude difference in lipophilicity (log D) between matched molecular pairs [1]. Systematic comparisons reveal that 1,3,4-oxadiazole isomers consistently demonstrate lower lipophilicity, reduced metabolic degradation by human liver microsomes, diminished hERG channel interaction, and improved aqueous solubility relative to their 1,2,4-oxadiazole counterparts [1][2]. Additionally, bioisosteric replacement of ester or amide groups with oxadiazoles alters metabolic stability profiles in a regioisomer-dependent manner, making generic substitution scientifically unsound without empirical validation of the specific isomer in the intended assay system [3].

Oxadiazoles Quantitative Differentiation: Head-to-Head Comparative Evidence for Informed Procurement


Lipophilicity Divergence: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Matched Pairs (AstraZeneca Collection)

A systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs within the AstraZeneca compound collection revealed that the 1,3,4-oxadiazole isomer exhibits an order of magnitude (approximately 10-fold) lower lipophilicity (log D) relative to its 1,2,4-oxadiazole counterpart in virtually all cases examined [1]. This pronounced difference in log D stems from the intrinsically distinct charge distributions and dipole moments between the two regioisomers [1].

Medicinal Chemistry Drug Design Physicochemical Property Profiling

Metabolic Stability and hERG Liability: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in CB2 Ligand Scaffolds

Bioisosteric replacement of a central 1,2,4-oxadiazole ring with a 1,3,4-oxadiazole ring in CB2 ligand scaffolds resulted in higher polarity, reduced metabolic degradation by human liver microsomes, and reduced interaction with hERG channels [1]. Concomitantly, the 1,3,4-oxadiazole derivatives 9a and 9b exhibited 10-fold and 50-fold reduced CB2 receptor affinity compared to their 1,2,4-oxadiazole counterparts (1a and 1b) [1]. Despite this affinity reduction, derivative 9a retained high CB2 affinity (Ki = 25 nM) and high selectivity over the CB1 receptor [1].

Drug Metabolism Cardiotoxicity Bioisosteric Replacement

Nematicidal Efficacy: 1,2,4-Oxadiazole-5-Carboxylic Acid Derivative (f1) vs. Commercial Standard Tioxazafen

In a bioassay screening against the plant-parasitic nematode Aphelenchoides besseyi, the 1,2,4-oxadiazole-5-carboxylic acid derivative designated compound f1 exhibited an LC50 of 19.0 μg/mL at 48 hours [1]. This activity substantially surpassed the commercial nematicide tioxazafen (LC50 = 149 μg/mL) and fosthiazate (LC50 > 300 μg/mL) under identical assay conditions [1]. Semi-in vivo and pot experiments further confirmed the superior nematicidal activity of f1 compared to fosthiazate, while demonstrating safety for rice seeds [1].

Agrochemicals Nematicide Discovery Crop Protection

Antiplasmodial Slow-Action Kinetics: 1,3,4-Oxadiazole Chemotype vs. Delayed-Death Drugs

Screening of the CSIRO Australia Compound Collection identified N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines as a novel antiplasmodial chemotype exhibiting a distinct slow-action profile that differs mechanistically from known delayed-death drugs [1]. The parent compound 1 demonstrated a 96 h IC50 of 550 nM against Plasmodium falciparum, while optimized analogue 3 achieved a 96 h IC50 of 160 nM [1]. Further structure-activity relationship optimization yielded analogues 31 and 32 with 96 h IC50 values below 40 nM and selectivity indices exceeding 2500 against mammalian cells [1]. Compound 1 also exhibited exceptional microsomal stability with a half-life (T1/2) greater than 255 minutes [1].

Antimalarial Drug Discovery Parasitology Phenotypic Screening

MAO B Inhibition Potency and Selectivity: 1,2,4-Oxadiazole Bioisostere vs. Amide Analogues

In a hybridization strategy targeting human monoamine oxidase (hMAO) inhibition, bioisosteric replacement of an amide group with a 1,2,4-oxadiazole ring yielded the most potent and selective MAO B inhibitor within the series [1]. Compound 20, bearing the 1,2,4-oxadiazole bioisostere, exhibited an IC50 of 52 nM against hMAO B with a selectivity index (SI = IC50 MAO A / IC50 MAO B) exceeding 192 [1]. Thermal shift assays confirmed a tight-binding mechanism, with compound 20 inducing a Tm shift of +2.9 °C in the hMAO B protein [1].

Neurodegeneration Enzyme Inhibition Monoamine Oxidase

Regioisomer-Dependent ADME Profile: 1,3,4-Oxadiazole Favorability Across Multiple Parameters

Systematic matched-pair analysis across the AstraZeneca collection demonstrated that 1,3,4-oxadiazole isomers exhibit superior pharmaceutical properties compared to 1,2,4-oxadiazole isomers across multiple ADME-relevant parameters [1]. Specifically, the 1,3,4-oxadiazole isomer shows: (i) an order of magnitude lower lipophilicity (log D); (ii) improved metabolic stability in human liver microsome assays; (iii) reduced inhibition of the hERG potassium channel; and (iv) enhanced aqueous solubility [1]. These differences are attributable to the intrinsically different charge distributions and dipole moments between the two regioisomers [1].

ADME Profiling Drug-Likeness Regioisomer Selection

Oxadiazoles: Defined Application Scenarios Supported by Comparative Evidence


ADME-Focused Lead Optimization: Prioritizing 1,3,4-Oxadiazole for Favorable Drug-Like Properties

Medicinal chemistry programs seeking to improve lipophilicity, metabolic stability, and reduce hERG liability while maintaining acceptable potency should prioritize 1,3,4-oxadiazole over 1,2,4-oxadiazole regioisomers. The AstraZeneca matched-pair analysis demonstrates an order-of-magnitude lower log D, improved microsomal stability, and reduced hERG inhibition favoring the 1,3,4-isomer [1]. While some reduction in target affinity may occur (e.g., 10- to 50-fold for CB2 ligands), the retained high affinity (Ki = 25 nM) and improved safety profile can be acceptable trade-offs depending on therapeutic index requirements [2].

Agricultural Nematicide Development: 1,2,4-Oxadiazole-5-Carboxylic Acid Scaffolds

Agrochemical R&D teams targeting plant-parasitic nematodes, particularly Aphelenchoides besseyi, should evaluate 1,2,4-oxadiazole-5-carboxylic acid derivatives as a scaffold for nematicide development. Compound f1 demonstrated an LC50 of 19.0 μg/mL at 48 h, outperforming the commercial nematicide tioxazafen (LC50 = 149 μg/mL) by approximately 7.8-fold [1]. The demonstrated safety profile for rice seeds in pot experiments further supports this scaffold as a viable starting point for seed treatment nematicide development [1].

Malaria Chemoprevention Discovery: Slow-Action 1,3,4-Oxadiazole Chemotypes

Programs focused on malaria chemoprevention requiring novel mechanisms of action distinct from front-line treatments should consider N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines. This chemotype exhibits a slow-action kinetic profile that differs from known delayed-death drugs, with optimized analogues achieving 96 h IC50 values below 40 nM and selectivity indices exceeding 2500 against P. falciparum [1]. The exceptional microsomal stability (T1/2 > 255 min for compound 1) provides a strong foundation for further pharmacokinetic optimization [1].

CNS Drug Discovery: 1,2,4-Oxadiazole as Amide Bioisostere for MAO B Inhibition

Neuroscience programs targeting monoamine oxidase B for neurodegenerative disorders should employ 1,2,4-oxadiazole as a bioisosteric replacement for amide functionalities. Compound 20, a 1,2,4-oxadiazole-bearing 1H-indazole derivative, achieved an IC50 of 52 nM against hMAO B with >192-fold selectivity over MAO A [1]. The thermal stabilization effect (Tm shift = +2.9 °C) confirms a tight-binding mechanism that may translate to prolonged target engagement in vivo, differentiating this scaffold from less potent amide analogues [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxadiazoles

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.